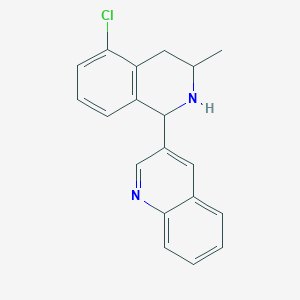
5-(Cyanomethyl)-2'-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyanomethyl)-2’-deoxycytidine is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is structurally related to cytidine, a nucleoside that is a fundamental building block of RNA and DNA. The modification at the 5-position with a cyanomethyl group introduces distinct chemical characteristics that can be exploited in various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-2’-deoxycytidine typically involves the modification of 2’-deoxycytidine. One common method includes the introduction of the cyanomethyl group at the 5-position of the cytidine ring. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position.
Protection of the Hydroxyl Groups: The hydroxyl groups of 2’-deoxycytidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the Cyanomethyl Group: The protected nucleoside is then reacted with a cyanomethylating agent, such as cyanomethyl bromide, under basic conditions to introduce the cyanomethyl group at the 5-position.
Deprotection: The protecting groups are removed to yield the final product, 5-(Cyanomethyl)-2’-deoxycytidine.
Industrial Production Methods
Industrial production of 5-(Cyanomethyl)-2’-deoxycytidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
5-(Cyanomethyl)-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form carboxyl derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleosides depending on the nucleophile used.
科学的研究の応用
5-(Cyanomethyl)-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: Employed in the study of DNA and RNA modifications and their effects on genetic expression and stability.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-(Cyanomethyl)-2’-deoxycytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The cyanomethyl group can disrupt base pairing and hydrogen bonding, leading to errors in replication and transcription. This can result in the inhibition of cell proliferation, making it a potential candidate for antiviral and anticancer therapies.
類似化合物との比較
Similar Compounds
5-Methylcytidine: Similar structure but with a methyl group instead of a cyanomethyl group.
5-Fluorocytidine: Contains a fluorine atom at the 5-position, used as an anticancer agent.
5-Azacytidine: Contains a nitrogen atom in place of the carbon at the 5-position, used in epigenetic research and cancer treatment.
Uniqueness
5-(Cyanomethyl)-2’-deoxycytidine is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with other similar compounds, making it a valuable tool in various research and industrial applications.
特性
CAS番号 |
919360-77-3 |
|---|---|
分子式 |
C11H14N4O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
2-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C11H14N4O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h4,7-9,16-17H,1,3,5H2,(H2,13,14,18)/t7-,8+,9+/m0/s1 |
InChIキー |
ADTUYFILUJEVOR-DJLDLDEBSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CC#N)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CC#N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634324.png)

![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12634337.png)
![4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B12634356.png)


![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B12634368.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)
![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)
![5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12634384.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)
